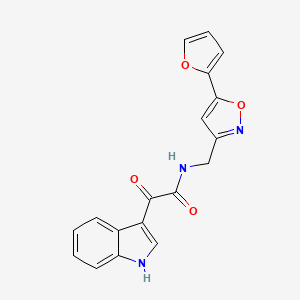

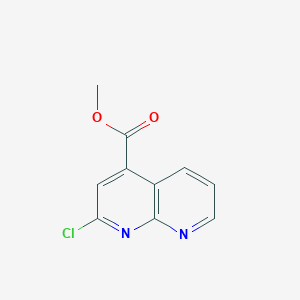

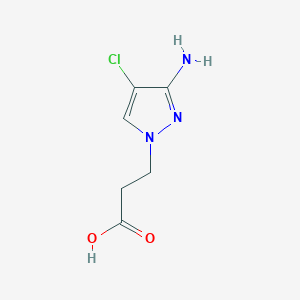

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex molecule that appears to be related to a class of compounds that include furan and isoxazole rings, as well as an indole moiety. These types of compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties. The furan ring, in particular, is a common feature in various pharmacologically active compounds.

Synthesis Analysis

While the specific synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not detailed in the provided papers, similar compounds with furan rings have been synthesized and characterized. For instance, the synthesis of naphtho-furan derivatives has been reported, where compounds such as N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide were prepared from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate . These syntheses typically involve multiple steps, including the formation of the furan ring, the attachment of various substituents, and the introduction of the acetamide group.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR) . These techniques provide detailed information about the molecular framework, the nature of the substituents, and the overall conformation of the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing furan and isoxazole rings can be quite diverse. The furan ring is known for its reactivity due to the aromatic system and the presence of oxygen, which can participate in various chemical reactions. The isoxazole ring can also engage in chemical transformations, particularly at the 3- and 5-positions, which are often sites for further functionalization. The indole moiety in the compound suggests potential for electrophilic substitution reactions, especially at the 3-position of the indole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide would likely include moderate solubility in organic solvents, given the presence of both polar (acetamide) and nonpolar (furan, isoxazole, and indole rings) regions within the molecule. The compound's melting point, boiling point, and stability would depend on the specific structure and substituents present. The presence of the nitro group in related compounds has been associated with carcinogenic properties, as seen in the study of 5-nitrofurans with heterocyclic substituents .

Scientific Research Applications

Synthesis and Biological Evaluation as CB2 Ligands

- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives have been studied for their potential as cannabinoid receptor type 2 (CB2) ligands. A study synthesized a series of these compounds, finding that a fluorinated derivative exhibited potent and selective CB2 binding properties (Moldovan et al., 2017).

Potential in Antimicrobial and Anti-tubercular Applications

- Another research avenue has explored the antimicrobial, antifungal, and anti-tubercular properties of derivatives containing the N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide structure. A study focusing on tetrahydropyrimidine–isatin hybrids reported significant activity against various bacterial and fungal strains (Akhaja & Raval, 2012).

Cancer Cell Line Cytotoxicity

- Compounds with the N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide framework have been evaluated for their cytotoxic effects on cancer cell lines. For instance, a study identified an amine derivative of this compound as having potent biological activity against the HeLa cancer cell line (Phutdhawong et al., 2019).

Exploration in Energetic Materials

- The structure has also been investigated in the context of energetic materials. A study synthesized N-trinitroethylamino derivatives and energetic salts based on a similar framework, assessing their thermal stabilities and detonation performance (Yu et al., 2017).

properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-17(13-10-19-14-5-2-1-4-12(13)14)18(23)20-9-11-8-16(25-21-11)15-6-3-7-24-15/h1-8,10,19H,9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSMCNYTSUTJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)